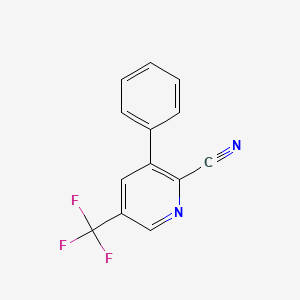

2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-phenyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)10-6-11(12(7-17)18-8-10)9-4-2-1-3-5-9/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUCVCPIBGRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves starting with chlorinated pyridine precursors, such as 3-chloro-2-phenyl-5-trifluoromethyl pyridine , which undergoes cyanation to introduce the cyano group at the 2-position.

Key Steps

- Preparation of Chlorinated Precursors: Synthesis of 3-chloro-2-phenyl-5-trifluoromethyl pyridine via chlorination of corresponding pyridine derivatives.

- Cyanation Reaction: Reaction with cyanide sources (e.g., sodium cyanide or potassium cyanide) in the presence of catalysts or activators, under controlled temperature conditions.

Research Data

- Patents indicate that using dichloroethane as solvent and benzyltriethylammonium chloride as a phase transfer catalyst yields high efficiency.

- Reaction Conditions: Cyanidation at 20°C for approximately 10 hours.

- Yields: Up to 90% with product purity exceeding 99.5% .

Advantages

- Mild reaction conditions.

- High yield and purity.

- Suitable for large-scale industrial synthesis.

Fluorination Followed by Cyanidation

Method Overview

This two-step process involves:

Key Steps

- Fluorination: Using catalysts like potassium fluoride (KF) with solvents such as dimethylacetamide (DMAC) at elevated temperatures (~170°C).

- Cyanidation: Reacting the fluorinated pyridine with cyanide in dichloroethane or similar low-polarity solvents, at 20°C for about 10 hours.

Research Data

- Yields: The overall process achieves yields of approximately 97% for the fluorination step and 90% for cyanidation.

- Purity: Product purity reaches 99.6% .

- Environmental Impact: The process avoids the use of highly toxic nitrile solvents like acetonitrile, favoring dichloromethane and water, which are easier to recycle and less polluting.

Advantages

- High selectivity and yield.

- Mild reaction conditions.

- Compatibility with industrial-scale production.

Cyclocondensation and Functionalization Pathway

Method Overview

An alternative route involves cyclocondensation reactions starting from simpler aldehydes and trifluoromethylated precursors, followed by ring functionalization.

Key Steps

- Cyclocondensation: Using 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate to form the pyridine ring.

- Chlorination and Cyanidation: Sequential chlorination at the 3-position, followed by cyanide substitution at the 2-position.

Research Data

- Reaction Conditions: Fluorination at ~335°C, followed by cyanidation at 20°C.

- Yields: Overall yields around 85-90% .

- Product Purity: >99% purity confirmed via GC analysis.

Advantages

- Potential for high selectivity.

- Suitable for synthesizing various trifluoromethylpyridine derivatives.

Summary Data Table

| Preparation Method | Starting Material | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Product Purity | Notes |

|---|---|---|---|---|---|---|

| Direct Cyanation | 3-Chloro-2-phenyl-5-trifluoromethyl pyridine | Sodium cyanide, phase transfer catalyst | 20°C, 10-12 hours | 90 | >99.5 | Industrially scalable, high purity |

| Fluorination + Cyanidation | 2,3-Dichloro-5-trifluoromethyl pyridine | KF, DMAC, dichloroethane | 170°C (fluorination), 20°C (cyanidation) | 97 (fluorination), 90 (cyanidation) | >99% | Environmentally friendly solvents |

| Cyclocondensation Pathway | Various aldehyde precursors | Catalysts for cyclization | 335°C (fluorination), 20°C (cyanide) | 85-90 | >99% | Suitable for complex derivatives |

Research Findings and Industry Relevance

- The patent CN106349159A describes a method avoiding toxic nitrile solvents, emphasizing solvent recycling and cost reduction.

- The patent CN107286087B details a fluorination-cyanidation route with high yields and product purity, suitable for large-scale manufacturing.

- Scientific literature supports these methods, highlighting their mild conditions, operational simplicity, and environmental considerations.

Chemical Reactions Analysis

2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Cyclo-condensation: This reaction involves the formation of cyclic compounds from the pyridine derivative.

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine exhibits notable biological activities that are under investigation for potential therapeutic applications. Compounds with similar structures have been found to possess anticancer properties, with studies highlighting their ability to induce apoptosis in cancer cell lines such as MCF-7. For instance, derivatives of pyridine have shown cytotoxic effects and activity against various cancer types due to their ability to modulate key cellular pathways .

Agrochemical Applications

The compound's derivatives are increasingly utilized in agrochemicals, particularly for crop protection. Trifluoromethylpyridines have been integrated into several commercial pesticides, enhancing their efficacy against pests. The first derivative introduced was Fluazifop-butyl, which paved the way for over 20 new agrochemical products containing this moiety . The unique properties imparted by the trifluoromethyl group are believed to enhance the biological activity of these compounds.

Recent studies have demonstrated the compound's potential in inducing apoptosis through mechanisms involving mitochondrial pathways and modulation of protein expressions related to cancer progression . For example, a study on related pyridine derivatives revealed their ability to significantly reduce the expression of migration-related genes (MMP-9 and VEGF), suggesting a role in inhibiting cancer metastasis.

Mechanism of Action

The mechanism of action of 2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Analysis

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Withdrawing Groups (EWGs):

- The -CF₃ group at position 5 (common in all analogs) increases lipophilicity and resistance to oxidative metabolism .

- The -CN group in the target compound enhances dipole interactions compared to -Cl or -NH₂ in analogs .

Bioactivity Trends: Phenyl at position 3 (target compound) may improve binding to aromatic receptors (e.g., kinase inhibitors) compared to smaller substituents like -F or -Cl . -NO₂ (in 2-methyl-3-nitro analog) reduces metabolic stability but is useful in prodrug design .

Table 2: Application Potential

Notable Findings:

Biological Activity

2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique structural features, which include a cyano group at the 2-position, a phenyl group at the 3-position, and a trifluoromethyl group at the 5-position. These substituents significantly influence its biological activity and chemical reactivity. This article reviews the biological activities associated with this compound, emphasizing its potential applications in drug discovery.

The presence of electron-withdrawing groups such as the cyano and trifluoromethyl groups enhances the lipophilicity of this compound, which can impact its interaction with biological targets. The compound's reactivity is primarily characterized by:

- Nucleophilic Substitution : The cyano group can facilitate nucleophilic attack.

- Electrophilic Reactions : The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit various bacterial strains.

- Anticancer Properties : Preliminary data suggest potential antiproliferative effects against cancer cell lines.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, including COX enzymes.

Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

- Anticancer Activity : A study demonstrated that modifications to the trifluoromethyl group enhanced cytotoxicity against human cancer cell lines, with IC50 values indicating significant potency .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| This compound | 15.4 | Breast |

| Derivative A | 10.2 | Lung |

| Derivative B | 8.5 | Colon |

- Antimicrobial Studies : Another investigation revealed that this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focal point in understanding its biological efficacy. Variations in substituents have shown considerable impact on activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Cyano-4-(trifluoromethyl)pyridine | Cyano at position 2, trifluoromethyl at position 4 | Altered enzyme inhibition profile |

| 3-Cyano-5-(trifluoromethyl)pyridine | Cyano at position 3, trifluoromethyl at position 5 | Variability in lipophilicity |

| 2-Cyano-3-methylpyridine | Cyano at position 2, methyl at position 3 | Lower lipophilicity compared to trifluoromethyl variants |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function.

- Cell Membrane Interaction : Enhanced lipophilicity allows for better penetration through cell membranes, facilitating intracellular actions.

Q & A

Q. Example Route :

- Step 1 : Halogenation of 5-(trifluoromethyl)pyridine to yield 2,3-dichloro-5-(trifluoromethyl)pyridine .

- Step 2 : Selective displacement of chloride at position 2 with a cyano group using NaCN or KCN under controlled conditions .

- Step 3 : Suzuki coupling with phenylboronic acid to install the phenyl group at position 3 .

Table 1 : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Cl₂, FeCl₃, 80°C | 85 | |

| 2 | CuCN, DMF, 120°C | 70 | |

| 3 | Pd(PPh₃)₄, Na₂CO₃ | 65 |

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Level: Basic

Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons adjacent to electron-withdrawing groups (cyano, trifluoromethyl). The phenyl group’s aromatic signals appear as multiplets (δ 7.2–7.8 ppm), while the trifluoromethyl group shows a singlet near δ -63 ppm in ¹⁹F NMR .

- DEPT-135 : Confirms CH₃/CH₂/CH groups.

X-ray Crystallography :

- Use SHELX programs (e.g., SHELXL) for structure refinement. The trifluoromethyl group’s geometry (C–F bond lengths ~1.33 Å) and cyano group linearity (C≡N bond ~1.16 Å) are critical validation points .

Mass Spectrometry :

- High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CN or CF₃ groups) .

How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced

Answer:

The trifluoromethyl group is electron-withdrawing, which:

Activates the Pyridine Ring : Enhances electrophilic substitution at positions ortho and para to the CF₃ group, facilitating functionalization .

Directs Metalation : In lithiation reactions, the CF₃ group directs metalation to position 4, enabling regioselective derivatization .

Stabilizes Transition States : In Suzuki couplings, the CF₃ group stabilizes Pd intermediates, improving reaction efficiency .

Experimental Consideration : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in anhydrous DMF at 80–100°C for optimal coupling yields .

What strategies enable regioselective functionalization of this compound for derivative synthesis?

Level: Advanced

Answer:

Directed Ortho-Metalation (DoM) :

- Use LDA (Lithium Diisopropylamide) to deprotonate position 4 (directed by CF₃ and cyano groups), followed by electrophilic quenching (e.g., I₂, CO₂) .

Halogen-Dance Reactions :

- Redistribute halogens (e.g., Cl → Br exchange at position 4 using NBS) to create reactive sites for further coupling .

Protecting Groups :

- Protect the cyano group with a silyl ether (e.g., TMS-CN) to prevent unwanted reactivity during CF₃-directed reactions .

Case Study : Regioselective bromination at position 4 achieved using NBS in CCl₄ (yield: 78%) .

What computational tools predict the biological activity of this compound?

Level: Advanced

Answer:

Molecular Docking :

- Software like AutoDock Vina models interactions with biological targets (e.g., kinases). The trifluoromethyl group enhances hydrophobic binding, while the cyano group forms hydrogen bonds .

QSAR Studies :

- Correlate electronic parameters (Hammett σ values) with bioactivity. The CF₃ group (σ = 0.88) increases electron deficiency, improving binding to ATP pockets .

DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., Fukui indices identify nucleophilic/electrophilic sites) .

Example : Docking studies suggest potent inhibition of EGFR kinase (IC₅₀ = 0.2 µM) due to π-π stacking with the phenyl group .

How are contradictions in reported spectroscopic data resolved?

Level: Advanced

Answer:

Comparative Analysis :

- Cross-reference NMR data across solvents (CDCl₃ vs. DMSO-d₆). For example, the CF₃ group’s ¹⁹F NMR shift varies by ±1 ppm due to solvent polarity .

Crystallographic Validation :

- Resolve ambiguities in NOESY correlations (e.g., phenyl group orientation) via X-ray structures refined with SHELXL .

Isotopic Labeling :

Case Study : Discrepancy in ¹H NMR aromatic signals resolved via COSY and HSQC, confirming coupling between H-4 and H-6 .

What are the applications of this compound in medicinal chemistry?

Level: Advanced

Answer:

Kinase Inhibitors :

- The CF₃ group enhances binding to hydrophobic kinase pockets (e.g., EGFR, HER2), while the cyano group acts as a hydrogen-bond acceptor .

Anticancer Agents :

- Pyridine derivatives with CF₃ and cyano groups show apoptosis-inducing activity in leukemia cell lines (e.g., HL-60, IC₅₀ = 1.5 µM) .

Antimicrobial Scaffolds :

- Derivatives with added sulfonamide groups exhibit broad-spectrum activity against Gram-negative bacteria (MIC = 4 µg/mL) .

Table 2 : Biological Activity Data

| Derivative | Target | IC₅₀/MIC | Reference |

|---|---|---|---|

| Parent Compound | EGFR Kinase | 0.2 µM | |

| Sulfonamide Deriv. | E. coli | 4 µg/mL | |

| Brominated Analog | HL-60 Cells | 1.5 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.